Antifungal agent 72

Pdr1-KIX Binding affinity Target engagement

Antifungal agent 72, also known as Compound B8, is a pyrazolone carbothioamide derivative that functions as a selective inhibitor of the Pdr1-KIX interaction (Ki = 11.7 μM). It is designed to suppress efflux pump function and downregulate resistance-associated genes, thereby combating drug-resistant fungal infections.

Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
Cat. No. B12378039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 72
Molecular FormulaC13H14N4OS
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=S)N3C(=O)C=C(N3)N
InChIInChI=1S/C13H14N4OS/c14-11-7-12(18)17(16-11)13(19)15-10-5-4-8-2-1-3-9(8)6-10/h4-7,16H,1-3,14H2,(H,15,19)
InChIKeyRKDJDORYIGWQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 72: A Pdr1-KIX Inhibitor for Combating Azole-Resistant C. glabrata


Antifungal agent 72, also known as Compound B8, is a pyrazolone carbothioamide derivative that functions as a selective inhibitor of the Pdr1-KIX interaction (Ki = 11.7 μM) [1]. It is designed to suppress efflux pump function and downregulate resistance-associated genes, thereby combating drug-resistant fungal infections [2]. This compound is particularly valuable for research into azole-resistant C. glabrata, where it demonstrates both direct antifungal activity and synergistic effects when combined with fluconazole [3].

Why Antifungal Agent 72 Cannot Be Replaced by Generic Azoles or Older Pdr1-KIX Inhibitors


Generic substitution with standard azoles like fluconazole is ineffective against resistant C. glabrata strains due to high MIC values (>64 μg/mL) [1]. While earlier Pdr1-KIX inhibitors such as iKIX1 exist, they exhibit lower target binding affinity (Ki = 18 μM) compared to Antifungal agent 72 (Ki = 11.7 μM) . Furthermore, more recent analogs like Compound A7, despite higher standalone potency, operate via a distinct mechanism (iron homeostasis disruption) and lack the specific Pdr1-KIX inhibition and synergistic fluconazole potentiation that define Antifungal agent 72's utility [2].

Quantitative Evidence for Antifungal Agent 72 Differentiation from Analogs


Superior Target Binding Affinity vs. First-Generation Pdr1-KIX Inhibitor iKIX1

Antifungal agent 72 demonstrates a 1.5-fold improvement in target binding affinity compared to the pioneering Pdr1-KIX inhibitor iKIX1. The Ki value for Antifungal agent 72 is 11.7 μM [1], whereas iKIX1 has a reported Ki of 18 μM for the same interaction . This superior binding indicates a more effective disruption of the Pdr1-KIX complex.

Pdr1-KIX Binding affinity Target engagement Candida glabrata

Direct Activity Against Fluconazole-Resistant C. glabrata Where Azoles Fail

Antifungal agent 72 demonstrates potent activity against a fluconazole-resistant strain of C. glabrata (0161) with a Minimum Inhibitory Concentration (MIC) of 63 ng/mL [1]. In stark contrast, the clinical breakpoint for fluconazole resistance in C. glabrata is an MIC > 64,000 ng/mL (>64 μg/mL) [2], meaning fluconazole is completely ineffective against this strain.

Azole resistance Minimum Inhibitory Concentration (MIC) Candida glabrata Antifungal efficacy

Unique Synergistic Potentiation of Fluconazole Against Resistant C. glabrata

Antifungal agent 72 exhibits strong synergy with fluconazole, achieving a Fractional Inhibitory Concentration Index (FICI) of 0.28 when used in combination against azole-resistant C. glabrata [1]. An FICI value of ≤ 0.5 is defined as synergy. This synergistic effect re-sensitizes the resistant strain to fluconazole, a property not shared by newer analogs like Compound A7, which acts via an independent mechanism [2].

Synergy Combination therapy Fluconazole potentiation Candida glabrata

Validated Application Scenarios for Antifungal Agent 72 in R&D


Mechanistic Studies of the Pdr1-KIX Interaction in Antifungal Resistance

Antifungal agent 72 is the optimal tool for research groups investigating the Pdr1-KIX interaction as a druggable target for overcoming azole resistance. Its improved binding affinity (Ki = 11.7 μM) over the first-generation inhibitor iKIX1 makes it a more sensitive probe for validating this pathway's role in efflux pump regulation and resistance gene expression [1]. Its specific mechanism of action provides a clear advantage over analogs like A7, which bypass this pathway altogether [2].

In Vitro Efficacy Screening Against Fluconazole-Resistant C. glabrata Panels

For labs screening compound libraries for activity against fluconazole-resistant clinical isolates, Antifungal agent 72 serves as a validated positive control with a defined, sub-microgram MIC (63 ng/mL) [1]. Its well-characterized activity against the resistant C. glabrata 0161 strain provides a reliable benchmark for evaluating new chemical entities, whereas fluconazole itself is inactive and cannot serve this purpose [2].

In Vivo Validation of Combination Therapy Strategies in Murine Candidiasis Models

The strong synergistic interaction between Antifungal agent 72 and fluconazole (FICI = 0.28) is a key differentiator [1]. This compound is specifically suited for in vivo studies in murine models of disseminated candidiasis, where the goal is to validate the therapeutic benefit of combining a Pdr1-KIX inhibitor with a standard azole to clear resistant infections [2].

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